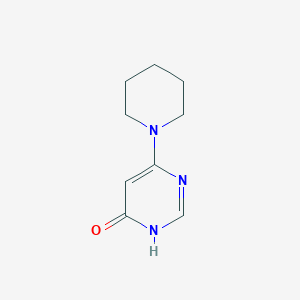

6-Piperidino-4-pyrimidone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Piperidino-4-pyrimidone (6-PP) is an organic compound with a wide range of applications in chemical synthesis, scientific research, and drug formulation. 6-PP has a unique structure consisting of four nitrogen atoms, two oxygen atoms, and a piperidine ring. Due to its versatile chemical structure and properties, 6-PP has been used in a variety of applications, from pharmaceuticals to agrochemicals.

Scientific Research Applications

Vasodilator Applications

6-Piperidino-4-pyrimidone derivatives have been studied for their vasodilatory effects, particularly in the treatment of hypertension. A study highlighted the antihypertensive effects of a piperidino-pyrimidine vasodilator, which, when combined with beta-adrenergic blockade, effectively lowered blood pressure in hypertensive patients without significant postural symptoms, although reflexly induced increases in heart rate and evidence of myocardial ischemia in some patients were noted (Gilmore, Weil, & Chidsey, 1970).

DNA Damage and Repair

Research on DNA damage and repair mechanisms has shown the importance of pyrimidine (6-4) pyrimidone photoproducts in UV-induced mutagenesis. These photoproducts, significant for their role in mutagenesis, are mapped in vivo at single-nucleotide resolution, highlighting the intricacies of DNA repair mechanisms and the potential for targeted therapies in genetic disorders and cancer (Pfeifer, Drouin, Riggs, & Holmquist, 1991).

Antitubercular and Antileishmaniasis Applications

Derivatives of 6-Piperidino-4-pyrimidone have been explored for their potential in treating tuberculosis and leishmaniasis. Notably, 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, originally studied for tuberculosis, showed promising activity against kinetoplastid diseases, leading to the identification of a preclinical candidate for visceral leishmaniasis (Thompson et al., 2016).

Corrosion Inhibition

6-Piperidino-4-pyrimidone derivatives have also been investigated for their corrosion inhibition properties on metals, providing insights into protective coatings and materials engineering. Quantum chemical calculations and molecular dynamics simulations have been applied to study the adsorption and inhibition efficiency of these derivatives, indicating their potential in industrial applications (Kaya et al., 2016).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of 6-Piperidino-4-pyrimidone derivatives have been explored, with several compounds showing significant inhibitory effects against various strains. This research contributes to the development of new antimicrobial agents and highlights the versatility of 6-Piperidino-4-pyrimidone derivatives in pharmaceutical chemistry (Bhat & Begum, 2021).

Mechanism of Action

Target of Action

The primary target of 6-Piperidino-4-pyrimidone is the DNA molecule. The compound interacts with the DNA molecule, specifically with the pyrimidine bases .

Mode of Action

6-Piperidino-4-pyrimidone interacts with its target, the DNA molecule, by forming a pyrimidine-pyrimidone (6-4) photoproduct . This interaction results in a change in the DNA structure, leading to the formation of an ‘open’ conformation .

Biochemical Pathways

The interaction of 6-Piperidino-4-pyrimidone with DNA affects the nucleotide excision repair (NER) pathway . This pathway is responsible for the removal of a wide variety of DNA helix-destabilizing lesions .

Pharmacokinetics

It is known that the compound is removed from the genome much faster than the cyclobutane pyrimidine dimer (cpd), indicating efficient recognition and removal by the ner pathway .

Result of Action

The action of 6-Piperidino-4-pyrimidone results in the formation of a pyrimidine-pyrimidone (6-4) photoproduct in the DNA molecule .

Action Environment

The action of 6-Piperidino-4-pyrimidone is influenced by environmental factors such as ultraviolet (UV) radiation. UV radiation induces the formation of the pyrimidine-pyrimidone (6-4) photoproduct . The efficiency of the compound’s action can also be affected by the presence of other DNA lesions .

properties

IUPAC Name |

4-piperidin-1-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKOIMLSOVWSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2982435.png)

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982436.png)

![8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2982439.png)

![1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B2982440.png)

![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)

![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)

![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcar boxamide](/img/structure/B2982446.png)

![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2982454.png)

![8-[(2-Chloroacetyl)amino]quinoline-6-carboxamide;hydrochloride](/img/structure/B2982456.png)